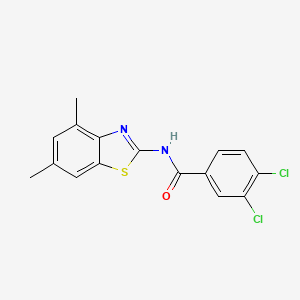
2-(2h-1,3-Benzodioxol-5-yl)-2-oxoethan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorure de 2-(2H-1,3-benzodioxol-5-yl)-2-oxoéthan-1-aminium est un composé chimique appartenant à la classe des dérivés de la benzodioxole. Ce composé est caractérisé par la présence d'un cycle benzodioxole, qui est un système cyclique fusionné constitué d'un cycle benzénique et d'un cycle dioxole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorure de 2-(2H-1,3-benzodioxol-5-yl)-2-oxoéthan-1-aminium implique généralement la réaction de dérivés de la benzodioxole avec des réactifs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de 1,3-benzodioxole avec du chlorure de chloroacétyle en présence d'une base telle que la triéthylamine. La réaction est effectuée dans un solvant organique tel que le dichlorométhane à basse température pour assurer la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait généralement optimisé pour le rendement et la pureté, en tenant compte de la rentabilité et de l'impact environnemental. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la possibilité d'évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorure de 2-(2H-1,3-benzodioxol-5-yl)-2-oxoéthan-1-aminium peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe oxo en un groupe hydroxyle.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où l'ion chlorure est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols et les alcoolates peuvent être utilisés dans des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire de l'acide benzodioxole-5-carboxylique, tandis que la réduction peut produire du 2-(2H-1,3-benzodioxol-5-yl)éthanol.
Applications de la recherche scientifique
Le chlorure de 2-(2H-1,3-benzodioxol-5-yl)-2-oxoéthan-1-aminium a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du chlorure de 2-(2H-1,3-benzodioxol-5-yl)-2-oxoéthan-1-aminium implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle benzodioxole peut interagir avec les enzymes et les récepteurs, modulant leur activité. Le composé peut également interférer avec des processus cellulaires tels que la réplication de l'ADN et la synthèse des protéines, conduisant à ses effets biologiques.
Applications De Recherche Scientifique
2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethan-1-aminium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethan-1-aminium chloride involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(2H-1,3-Benzodioxol-5-yl)éthanol : Ce composé a une structure similaire, mais avec un groupe hydroxyle au lieu d'un groupe oxo.
Acide 2-(2H-1,3-benzodioxol-5-yl)acétique : Ce composé contient un groupe acide carboxylique au lieu d'un groupe oxo.
Unicité
Le chlorure de 2-(2H-1,3-benzodioxol-5-yl)-2-oxoéthan-1-aminium est unique en raison de ses groupes fonctionnels spécifiques et de la présence de l'ion chlorure.
Propriétés
Formule moléculaire |
C9H10ClNO3 |
|---|---|
Poids moléculaire |
215.63 g/mol |
Nom IUPAC |
[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C9H9NO3.ClH/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-3H,4-5,10H2;1H |
Clé InChI |
XXHCAYKHYVJABF-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)C[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dimethylpyrimidin-4-yl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide](/img/structure/B12455076.png)
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-fluorophenyl)carbamimidoyl]-2,2-dimethylpropanamide](/img/structure/B12455052.png)
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]naphthalen-1-amine](/img/structure/B12455058.png)
![(3R,4R,5R,6S)-2-[(2R,3R,4R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12455066.png)
![N-(4-chlorophenyl)-2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B12455119.png)
![3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B12455125.png)
![4-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]-N-phenylbenzamide](/img/structure/B12455134.png)

![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]acetamide](/img/structure/B12455084.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B12455091.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12455098.png)

![(cyclohexylmethyl)[(1R)-1-phenylethyl]amine](/img/structure/B12455111.png)
![2-Methylamino-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12455118.png)
